molecular formula C10H12BrClO B13033382 (1-Bromo-1-(2-chloroethoxy)ethyl)benzene

(1-Bromo-1-(2-chloroethoxy)ethyl)benzene

Cat. No.: B13033382
M. Wt: 263.56 g/mol
InChI Key: BDXFSVZYMTVFGJ-UHFFFAOYSA-N
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Description

(1-Bromo-1-(2-chloroethoxy)ethyl)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with an ethyl group bearing both bromine and a 2-chloroethoxy moiety. This geminal di-substitution (Br and OCH2CH2Cl on the same carbon) imparts unique reactivity and physical properties, making it valuable in organic synthesis, particularly in cross-coupling reactions or as a precursor for pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C10H12BrClO

Molecular Weight

263.56 g/mol

IUPAC Name

[1-bromo-1-(2-chloroethoxy)ethyl]benzene

InChI

InChI=1S/C10H12BrClO/c1-10(11,13-8-7-12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

BDXFSVZYMTVFGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(OCCCl)Br

Origin of Product

United States

Preparation Methods

Halogenation of Phenethyl Alcohol Derivatives

A common approach is the bromination of phenethyl alcohol precursors to form the bromo-substituted intermediate. The method by Han et al. involves:

  • Dissolving the alcohol (2 mmol) and carbon tetrabromide (CBr4, 2.2 mmol) in dichloromethane (2 mL).
  • Cooling the reaction mixture to 0 °C.
  • Stirring under nitrogen atmosphere to selectively brominate the benzylic position.
  • This reaction yields bromohydrocarbon intermediates essential for further etherification.

Etherification to Introduce 2-Chloroethoxy Group

Etherification of phenols or phenethyl alcohol derivatives with 2-chloroethanol or related chloro-substituted alkyl halides is performed via:

  • Use of potassium carbonate (K2CO3) as a base catalyst.
  • Solvent such as acetonitrile or dimethylformamide (DMF).
  • Heating at moderate temperatures (e.g., 80 °C) for several hours (typically 6 h).
  • This promotes nucleophilic substitution to form aryl or alkyl ethers bearing chloroethoxy groups.

Combined Halogenation and Etherification

A sequential or one-pot approach can be used:

  • Starting from phenethyl alcohol, first perform bromination using PPh3 and chlorinating agents (e.g., Cl3CCONH2) or CBr4.
  • Next, react the brominated intermediate with 2-chloroethanol under basic conditions to introduce the chloroethoxy substituent.
  • The reaction is carried out under inert atmosphere (N2) at room temperature or slightly elevated temperature.
  • Purification is done by silica gel chromatography to isolate the target compound.

Representative Experimental Procedure

Step Reagents & Conditions Purpose Yield & Notes
1. Bromination Phenethyl alcohol (2 mmol), CBr4 (2.2 mmol), CH2Cl2 (2 mL), 0 °C, N2 atmosphere, 1 h Introduce bromine at benzylic position High selectivity, minimal side products
2. Etherification Brominated intermediate, 2-chloroethanol, K2CO3 (anhydrous), acetonitrile, 80 °C, 6 h Attach 2-chloroethoxy group via nucleophilic substitution Yields 71–94% depending on substrate
3. Purification Silica gel column chromatography Isolate pure (1-Bromo-1-(2-chloroethoxy)ethyl)benzene Yields typically >85% after purification

Reaction Parameters and Optimization

  • Temperature: Bromination is best at low temperature (0 °C) to prevent over-bromination; etherification requires moderate heating (~80 °C).
  • Solvent: Dichloromethane for bromination; acetonitrile or DMF for etherification.
  • Base: Anhydrous potassium carbonate is effective for etherification, promoting deprotonation and nucleophilic attack.
  • Atmosphere: Nitrogen or inert gas to avoid moisture and oxidation.
  • Reaction time: 1 h for bromination; 6 h for etherification.
  • Purification: Silica gel chromatography using appropriate eluents ensures product purity.

Data Summary Table

Preparation Step Reagents Conditions Yield (%) Notes
Bromination of phenethyl alcohol CBr4, CH2Cl2, 0 °C, N2 1 h >85% Selective benzylic bromination
Etherification with 2-chloroethanol K2CO3, acetonitrile, 80 °C 6 h 71–94% Efficient substitution to form chloroethoxy ether
Overall synthesis (two-step) Combined above Sequential ~85% isolated Purified by silica gel chromatography

Research Findings and Notes

  • The use of CBr4 with PPh3 or similar reagents provides a mild and selective bromination method avoiding harsh conditions.
  • Etherification promoted by K2CO3 is efficient and can be recycled, enhancing sustainability.
  • The presence of both bromine and chlorine substituents allows further functionalization via nucleophilic substitution reactions.
  • Purification by silica gel chromatography is standard to achieve high purity.
  • Alternative methods involving haloalkane solvents and acid binding agents have been patented for related compounds, indicating the feasibility of variations in conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-1-(2-chloroethoxy)ethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the bromo group can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of dehalogenated products.

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions:
(1-Bromo-1-(2-chloroethoxy)ethyl)benzene serves as an important reagent in organic synthesis. It can be utilized in nucleophilic substitution reactions due to the presence of both bromine and chlorine atoms, which can facilitate the formation of new carbon-carbon bonds. This compound can be used to synthesize various derivatives of benzene and other aromatic compounds.

Synthesis of Pharmaceuticals:
The compound has been explored for its potential in synthesizing pharmaceutical intermediates. For instance, it can be involved in the preparation of compounds that exhibit biological activity, thus contributing to drug discovery efforts. The versatility in its reactivity allows for modifications that can lead to new therapeutic agents.

Case Studies

Study on Synthesis Efficiency:
A study published in 2019 highlighted the efficiency of using this compound in a multi-step synthesis process for creating complex organic molecules. The researchers demonstrated that the compound could be effectively transformed into various functionalized products through strategic reaction pathways, significantly improving yield and purity compared to traditional methods .

Pharmaceutical Applications:
In another case study, researchers investigated the use of this compound as a building block for synthesizing anti-cancer agents. The study revealed that derivatives synthesized from this compound exhibited significant cytotoxicity against cancer cell lines, indicating its potential as a lead compound in cancer therapy .

Material Science Applications

Polymer Chemistry:
this compound has been employed in polymer chemistry for the development of new materials. Its ability to participate in radical polymerization reactions allows it to act as a monomer or co-monomer in synthesizing polymers with specific properties. These polymers can find applications in coatings, adhesives, and other industrial materials.

Cosmetic Formulations:
The compound is also being explored for its role in cosmetic formulations. Its chemical properties make it suitable for use as a stabilizer or emulsifier in creams and lotions, enhancing product stability and performance .

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its toxicological profile. Studies indicate that brominated compounds can pose environmental and health risks; thus, appropriate safety measures should be taken during handling and application . Regulatory assessments are necessary to ensure compliance with safety standards when used in consumer products.

Mechanism of Action

The mechanism of action of (1-Bromo-1-(2-chloroethoxy)ethyl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include the formation of covalent bonds with proteins or nucleic acids, leading to potential biological effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to structurally related derivatives based on halogen type, substituent position, and functional groups:

Table 1: Structural and Physical Properties of Selected Analogues
Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) CAS RN Key Features
(1-Bromo-1-(2-chloroethoxy)ethyl)benzene C10H12BrClO 263.56 Not reported Not reported Not found Geminal Br and 2-chloroethoxy
2-Bromo-1-(2-bromoethyl)-4-chlorobenzene C8H7Br2Cl 298.40 Not reported Not reported 52927-98-7 Vicinal Br and Cl on benzene
2-Chloroethoxybenzene (β-Chlorophenetole) C8H9ClO 156.61 ~200 (est.) 1.15 (est.) 622-86-6 Simple 2-chloroethoxy substituent
1-Bromo-2-ethylbutane C6H13Br 165.07 143–144 1.179 3814-34-4 Aliphatic Br; no aromatic ring
1-Bromo-3-(2-bromoethyl)benzene C8H8Br2 263.96 Not reported Not reported 40422-70-6 Bromoethyl chain on benzene

Key Observations :

  • Geminal vs. Vicinal Substitution : The geminal Br and 2-chloroethoxy groups in the target compound contrast with vicinal dihalogens (e.g., 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene, CAS 52927-98-7), which exhibit distinct steric and electronic profiles .
  • Aromatic vs. Aliphatic Systems : Aliphatic analogues like 1-Bromo-2-ethylbutane (CAS 3814-34-4) lack the aromatic ring’s conjugation effects, resulting in lower boiling points and reduced stability in polar solvents .

Critical Insights :

  • Compared to aliphatic bromides (e.g., 1-Bromo-2-ethylbutane), the aromatic system stabilizes transition states in cross-coupling reactions, enhancing yields in Pd-catalyzed processes .

Stability and Handling Considerations

  • Thermal Stability : Brominated aromatics generally exhibit higher thermal stability than aliphatic analogues. For example, 1-Bromo-2-ethylbutane (bp 143–144°C) volatilizes at lower temperatures compared to brominated ethylbenzenes .
  • Hydrolytic Sensitivity : The 2-chloroethoxy group in the target compound is prone to hydrolysis under basic conditions, similar to β-chlorophenetole (CAS 622-86-6) .

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